molecular formula C25H26N2O4S B10808354 N-[4-[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylphenyl]acetamide

N-[4-[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylphenyl]acetamide

Cat. No.: B10808354
M. Wt: 450.6 g/mol
InChI Key: VBCKDFPXKSWYNA-UHFFFAOYSA-N
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Description

WAY-624703 is a potent inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. This compound has shown significant potential in cancer research due to its ability to hinder DNA repair in cancer cells, leading to cell death. It is primarily used in scientific research and is not intended for human consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-624703 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing PARP inhibitors typically involve:

    Formation of the core structure: This step often involves cyclization reactions to form the central ring system.

    Functional group modifications: Introduction of specific functional groups that enhance the compound’s binding affinity to PARP1.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of WAY-624703 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

WAY-624703 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

WAY-624703 has several scientific research applications, particularly in the fields of:

    Chemistry: Used as a tool compound to study the mechanisms of PARP1 inhibition.

    Biology: Helps in understanding the role of PARP1 in DNA repair and cell death.

    Medicine: Investigated for its potential in cancer therapy, particularly in cancers with defective DNA repair mechanisms.

    Industry: Potential applications in developing new therapeutic agents targeting PARP1.

Mechanism of Action

WAY-624703 exerts its effects by binding to the catalytic domain of PARP1, inhibiting its activity. This prevents PARP1 from repairing single-strand breaks in DNA, leading to the accumulation of DNA damage. In cancer cells, this can result in cell death, particularly in those with existing defects in DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

    Olaparib: Another PARP1 inhibitor used in cancer therapy.

    Rucaparib: Similar to olaparib, used for treating ovarian cancer.

    Niraparib: Another PARP1 inhibitor with applications in cancer treatment.

Uniqueness

WAY-624703 is unique due to its specific binding affinity and potency as a PARP1 inhibitor. Its structure and functional groups are optimized to enhance its inhibitory effects, making it a valuable tool in scientific research.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

N-[4-[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylphenyl]acetamide

InChI

InChI=1S/C25H26N2O4S/c1-16-12-22(23(29)15-32-21-10-8-19(9-11-21)26-18(3)28)17(2)27(16)13-20-14-30-24-6-4-5-7-25(24)31-20/h4-12,20H,13-15H2,1-3H3,(H,26,28)

InChI Key

VBCKDFPXKSWYNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2COC3=CC=CC=C3O2)C)C(=O)CSC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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